1,2-Diazaspiro[4.5]decan-3-one
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Overview
Description
1,2-Diazaspiro[45]decan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . The reaction mixture is then purified by column chromatography to isolate the desired product in yields ranging from 27% to 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
1,2-Diazaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anti-ulcer agent.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diazaspiro[4.5]decan-3-one varies depending on its application:
Comparison with Similar Compounds
1,2-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds such as:
1-Thia-4,8-Diazaspiro[4.5]decan-3-one: Similar in structure but contains a sulfur atom, showing anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Known for its role as a selective TYK2/JAK1 inhibitor.
These comparisons highlight the unique properties of this compound, particularly its nitrogen-based spirocyclic structure and its diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
NNFXHNCYQVSTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NN2 |
Origin of Product |
United States |
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